5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole
Overview
Description
5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological and chemical properties
Mechanism of Action
- Lin, Q.-H., Li, Y.-C., Qi, C., Liu, W., Wang, Y., & Pang, S.-P. (2013). Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials. Journal of Materials Chemistry A, 1(23), 6927–6935
- (2017). Synthesis, Characterization and Biological Activity of New 3 … - Springer
- Lewis base promoted direct reductive hydrazination enables a straightforward and facile synthesis of 1,1-disubstituted hydrazines with very good yields. Under the catalysis of hexamethylphosphoramide (HMPA) and N,N-dimethylacetamide (DMAc), respectively, various ketones and aldehydes reacted with phenylhdrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole typically involves the reaction of hydrazine with a suitable precursor. One common method involves the nucleophilic substitution of a 1,2,4-triazole derivative with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is explored for its use in creating new materials with unique properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1h-1,2,4-triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: Used in the synthesis of energetic materials and has similar chemical reactivity.
Uniqueness
5-Hydrazino-1-(methoxymethyl)-1h-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(methoxymethyl)-1,2,4-triazol-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c1-10-3-9-4(8-5)6-2-7-9/h2H,3,5H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJFHXTYELVMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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